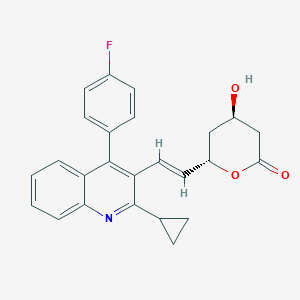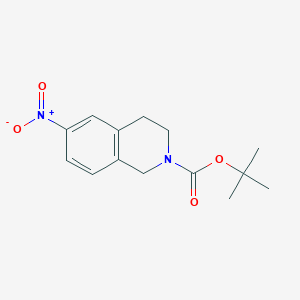
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
説明
Tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as TBND, is a synthetic molecule composed of a tert-butyl group, a nitro group, a dihydroisoquinoline group, and a carboxyl group. It is mainly used as a reagent in organic synthesis and as a tool in scientific research.
科学的研究の応用
1. Nitroxide Radical Synthesis
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is involved in the synthesis of various nitroxide radicals. Ivanov et al. (1976) synthesized a range of compounds, including alkyl derivatives of hydrogenated 2,2,4-trimethylquinoline, and examined their structures using ESR and NMR spectra, contributing to the field of radical chemistry and spectroscopy Ivanov, Y., Kokorin, A., Shapiro, A., & Rozantsev, E. G. (1976). Russian Chemical Bulletin.
2. Chemoselective tert-Butoxycarbonylation
The compound is used in the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols and amines. Saito et al. (2006) described using a related dihydroisoquinoline derivative as a reagent, which proceeds in high yield under mild conditions, highlighting its utility in organic synthesis Saito, Y., Ouchi, H., & Takahata, H. (2006). Tetrahedron.
3. Synthetic Studies on Marine Drugs
Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products. This highlights the compound's relevance in medicinal chemistry and drug discovery Li, H.-J., Wang, J.-L., Wang, R., Luo, D.-H., & Wu, Y.-C. (2013). Journal of Chemistry.
4. Application in Tandem Nucleophilic Addition and Cyclization
Obika et al. (2007) utilized carbophilic Lewis acids for the synthesis of 1,2-dihydroisoquinolines through a tandem nucleophilic addition and cyclization process. This method is significant for synthesizing various nucleophiles and creating new chemical compounds Obika, S., Kono, H., Yasui, Y., Yanada, R., & Takemoto, Y. (2007). The Journal of Organic Chemistry.
5. Metal-Free Nitration of Quinoline N-Oxides
Zhao et al. (2015) developed a method for synthesizing 3-nitroquinoline N-oxides using tert-butyl nitrite, demonstrating an eco-friendly and highly regioselective nitration process. This illustrates the compound's role in green chemistry and sustainable practices Zhao, J., Li, P., Xia, C., & Li, F. (2015). RSC Advances.
特性
IUPAC Name |
tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMALXRXYAFPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573269 | |
| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186390-79-4 | |
| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





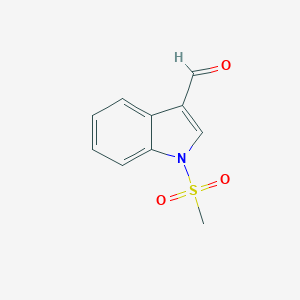

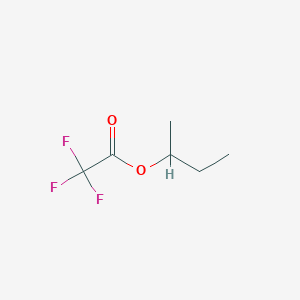
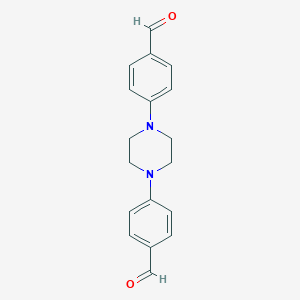
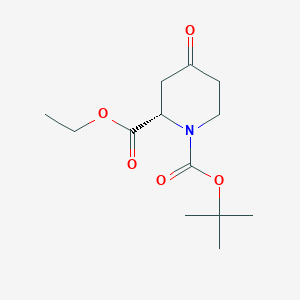
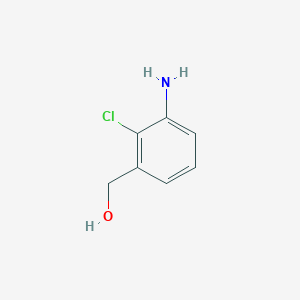
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
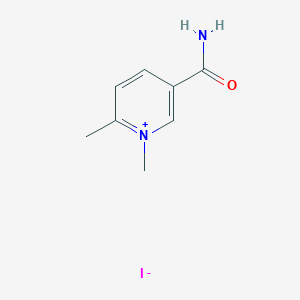
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
